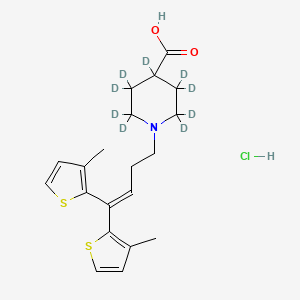

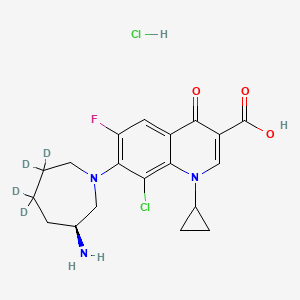

Tiagabine 4-carboxy-d9 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

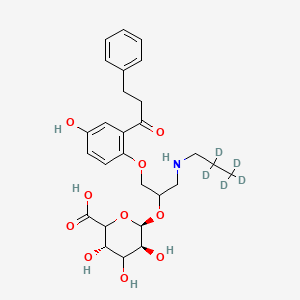

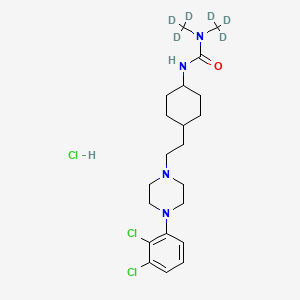

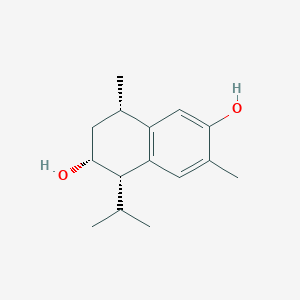

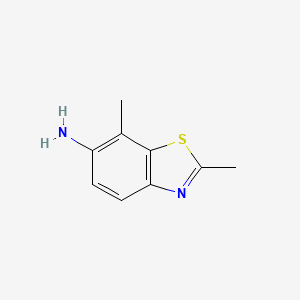

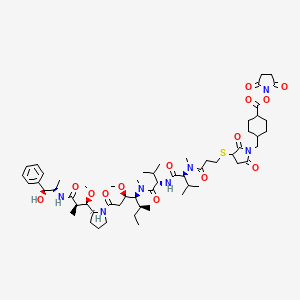

Tiagabin 4-Carboxy-d9 (Hydrochlorid) ist eine deuterierte Form von Tiagabin, einer Verbindung, die hauptsächlich als Antikonvulsivum eingesetzt wird. Es ist bekannt für seine Rolle bei der Behandlung von Partialepilepsie und wird auch in Forschungsumgebungen aufgrund seiner einzigartigen Eigenschaften verwendet. Die Summenformel von Tiagabin 4-Carboxy-d9 (Hydrochlorid) lautet C20H17D9ClNO2S2, und es hat eine Molekülmasse von 421,06 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiagabin 4-Carboxy-d9 (Hydrochlorid) umfasst mehrere Schritte, darunter die Einführung von Deuteriumatomen, um seine Stabilität zu verbessern und seine pharmakokinetischen Eigenschaften zu verändern. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in der Regel in spezialisierter chemischer Syntheseliteratur oder Patenten verfügbar.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tiagabin 4-Carboxy-d9 (Hydrochlorid) folgt strengen Protokollen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die großtechnische chemische Synthese, Reinigung und Qualitätskontrollmaßnahmen, um Forschungs- und pharmazeutische Standards zu erfüllen. Die genauen Methoden sind oft proprietär und durch Patente geschützt.

Chemische Reaktionsanalyse

Arten von Reaktionen

Tiagabin 4-Carboxy-d9 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Katalysatoren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohle. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, einschließlich Temperatur, Druck und Lösungsmittelwahl.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Tiagabin 4-Carboxy-d9 (Hydrochlorid) wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet:

Chemie: Es dient als Modellverbindung für die Untersuchung von Deuteriumeffekten in chemischen Reaktionen.

Biologie: Es wird verwendet, um die Rolle von GABA-Wiederaufnahmehemmern in neurologischen Prozessen zu untersuchen.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen bei Epilepsie und anderen neurologischen Erkrankungen.

Wirkmechanismus

Tiagabin 4-Carboxy-d9 (Hydrochlorid) entfaltet seine Wirkung durch Hemmung der Wiederaufnahme von Gamma-Aminobuttersäure (GABA), dem wichtigsten inhibitorischen Neurotransmitter im zentralen Nervensystem. Durch Blockierung der GABA-Aufnahme in präsynaptische Neuronen erhöht es die Verfügbarkeit von GABA für die Rezeptorbindung an postsynaptischen Zellen. Diese Wirkung verstärkt die GABAerge Aktivität, was zu seinen Antikonvulsivumeffekten führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine 4-carboxy-d9 (hydrochloride) involves multiple steps, including the introduction of deuterium atoms to enhance its stability and alter its pharmacokinetic properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.

Industrial Production Methods

Industrial production of Tiagabine 4-carboxy-d9 (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures to meet research and pharmaceutical standards. The exact methods are often proprietary and protected by patents.

Analyse Chemischer Reaktionen

Types of Reactions

Tiagabine 4-carboxy-d9 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Tiagabine 4-carboxy-d9 (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying deuterium effects in chemical reactions.

Biology: It is used to investigate the role of GABA reuptake inhibitors in neurological processes.

Medicine: Research focuses on its potential therapeutic applications in epilepsy and other neurological disorders.

Wirkmechanismus

Tiagabine 4-carboxy-d9 (hydrochloride) exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, it increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances GABAergic activity, leading to its anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

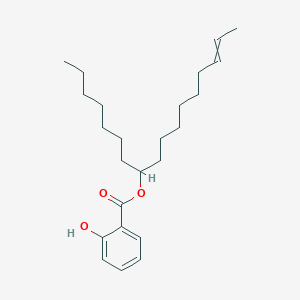

Tiagabin: Die nicht-deuterierte Form, die als Antikonvulsivum verwendet wird.

Vigabatrin: Ein weiteres GABAerges Antikonvulsivum, aber mit einem anderen Wirkmechanismus.

Gabapentin: Ein GABA-Analogon, das für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit

Tiagabin 4-Carboxy-d9 (Hydrochlorid) ist aufgrund der Einarbeitung von Deuteriumatomen einzigartig, die seine metabolische Stabilität verbessern und sein pharmakokinetisches Profil verändern können. Dies macht es zu einem wertvollen Werkzeug in der Forschung und bietet möglicherweise Vorteile in therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C20H26ClNO2S2 |

|---|---|

Molekulargewicht |

421.1 g/mol |

IUPAC-Name |

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-12-24-18(14)17(19-15(2)8-13-25-19)4-3-9-21-10-5-16(6-11-21)20(22)23;/h4,7-8,12-13,16H,3,5-6,9-11H2,1-2H3,(H,22,23);1H/i5D2,6D2,10D2,11D2,16D; |

InChI-Schlüssel |

FJFOZETWOKQNSR-AAFHVMDNSA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H].Cl |

Kanonische SMILES |

CC1=C(SC=C1)C(=CCCN2CCC(CC2)C(=O)O)C3=C(C=CS3)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)

![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)